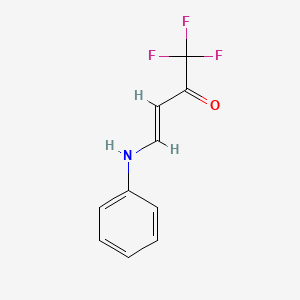
3-Oxo-1-(phenylamino)-4,4,4-trifluorobut-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-Oxo-1-(phenylamino)-4,4,4-trifluorobut-1-ene” is a complex organic molecule. It contains a trifluorobutene group, which is a type of organic compound with a carbon chain and three fluorine atoms. It also has a phenylamino group attached, which consists of a phenyl group (a ring of six carbon atoms) attached to an amino group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions. For instance, 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione is prepared by the reaction of Meldrum’s acid with triethyl orthoformate and aniline .Molecular Structure Analysis
The molecular structure of a compound can be influenced by various factors such as the presence of fluorine atoms. For example, a study on 1,5-Diaryl-3-Oxo-1,4-Pentadiene derivatives investigates the influence of fluorine atoms on the conformational features of these derivatives .Chemical Reactions Analysis
The chemical reactions of a compound depend on its structure and functional groups. Divergent reactivity, where a compound can undergo different reactions depending on conditions or catalysts, is an area of interest in chemical catalysis and synthetic organic chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Phenolic compounds, for example, have characteristic properties such as melting and boiling points, density, solubility, and color .科学的研究の応用
Electroplating Industry
In the electroplating industry, this compound is used as an additive to facilitate the formation of uniform and fine-grain coatings. It is particularly involved in zinc electroplating processes. When dissolved in methanol and methanol/water mixtures, it interacts with the zinc ion in the bulk phase, which is crucial for the deposition of zinc on substrates .
Organic Synthesis
The compound serves as a precursor in the synthesis of various organic molecules. It is used to obtain derivatives that are part of complex organic structures, such as the 2′,3′-diphenyl-3H-spiro[2benzofuran-1,4′-imidazole]-3,5′(3′H)-dione nucleus. These structures are significant in pharmaceutical research due to their pharmacological activities .
Corrosion Inhibition
It has been studied for its corrosion inhibition properties, particularly on mild steel in hydrochloric acid medium. The compound’s protective response is analyzed using gravimetric and thermometric techniques, which is essential for extending the life of metal components in industrial applications .
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound are explored for their biological activities. They have shown potential in various areas, including antioxidant, anti-inflammatory, antibacterial, antifungal, and antileishmanial activities. This makes them valuable for the development of new drugs and treatments .
Spectroscopic Studies
The compound is also used in spectroscopic studies to understand molecular interactions. For instance, Raman, IR, and NMR spectroscopy are employed to determine the structures of this compound in different solutions, which aids in the characterization of interactions between electroplating bath components .
Material Science
In material science, the compound’s unique properties are utilized to modify the surface characteristics of materials. This includes altering the packing density of molecules on surfaces, which can affect the material’s overall properties and its interaction with other substances .
作用機序
Safety and Hazards
特性
IUPAC Name |
(E)-4-anilino-1,1,1-trifluorobut-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)9(15)6-7-14-8-4-2-1-3-5-8/h1-7,14H/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCXQMALTDIQMW-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=CC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C/C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-1,1,1-trifluoro-4-(phenylamino)but-3-en-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

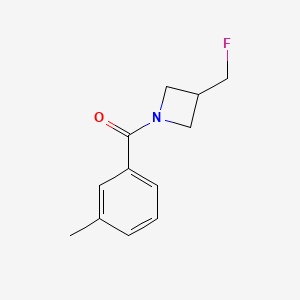


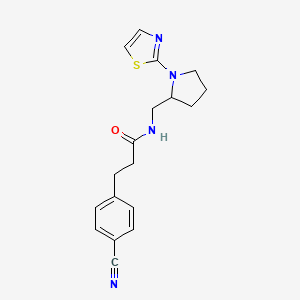
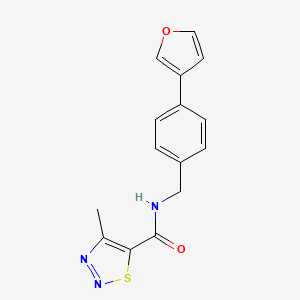
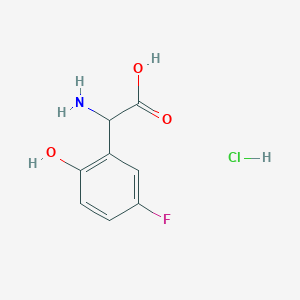
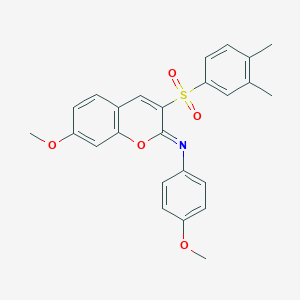
![2-(4-chlorophenoxy)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2970156.png)
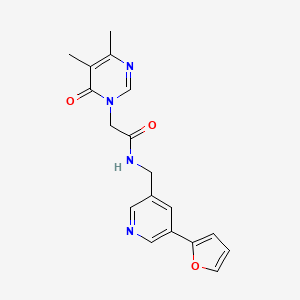
![methyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2970161.png)


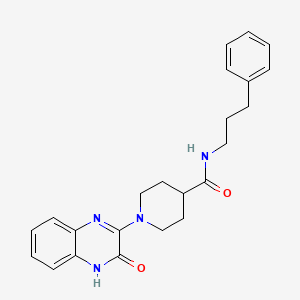
![(1-Methyltriazol-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2970167.png)